molecular formula C7H5ClN4S B6205846 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1343435-29-9

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6205846
CAS RN: 1343435-29-9
M. Wt: 212.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol (5CPT) is an organochlorine compound that has been used in a variety of scientific research applications. 5CPT is a triazole derivative that contains a chlorine atom and a thiol group. This compound has been studied for its potential use in medicinal chemistry, drug design, and other areas of research.

Scientific Research Applications

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. For example, it has been studied for its potential use in medicinal chemistry and drug design. 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been used in the synthesis of a variety of other compounds, such as quinoline derivatives and imidazoles.

Mechanism of Action

The mechanism of action of 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol may interact with enzymes and other proteins in the cell to inhibit their activity. Additionally, it has been suggested that 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol are not yet fully understood. However, it has been found to have antibacterial and antifungal properties, and it has been suggested that it may act as an antioxidant. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has some advantages and limitations for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low cost. However, it is not soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol research. For example, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further studies could be conducted to explore its potential use in medicinal chemistry and drug design. Additionally, more research is needed to explore its potential applications in other areas, such as organic synthesis and catalysis. Finally, further research could be conducted to explore its potential use as an antioxidant and its ability to scavenge free radicals.

Synthesis Methods

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol can be synthesized through a three-step process. First, 5-chloropyridine is reacted with phosphorus oxychloride in the presence of a tertiary amine. This reaction yields 5-chloropyridin-2-yl-methyl-amine. Next, this amine is reacted with sodium azide to form 5-chloropyridin-2-yl-methyl-amino-1,2,4-triazole. Finally, this intermediate is reacted with thiourea to form 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-chloro-2-cyanopyridine with thiosemicarbazide followed by cyclization to form the desired product.", "Starting Materials": [ "5-chloro-2-cyanopyridine", "thiosemicarbazide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-cyanopyridine in ethanol and add thiosemicarbazide.", "Step 2: Add sodium hydroxide to the reaction mixture and heat at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the precipitated product.", "Step 4: Wash the product with water and dry to obtain 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol." ] }

CAS RN

1343435-29-9

Molecular Formula

C7H5ClN4S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.